(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride
Overview
Description
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetic acid moiety, all contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Amino-(2-chloro-phenyl)-acetic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the chiral resolution process.
Crystallization: Optimizing crystallization conditions to obtain high-purity hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Oxidation: Conversion to nitro or nitroso derivatives.
Reduction: Formation of alkylamine derivatives.
Scientific Research Applications
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to neurotransmission or metabolic processes.
Effects: Inhibition or activation of target proteins, leading to physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-Amino-(2-chloro-phenyl)-acetic acid hydrochloride: The enantiomer of the compound with different biological activity.
2-Chloro-phenylacetic acid: Lacks the amino group, resulting in different chemical properties.
Amino-phenylacetic acid: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCSCVVIBVDFI-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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